molecular formula C27H30O16 B12094914 Luteolin 6-C-glucoside 8-C-arabinoside

Luteolin 6-C-glucoside 8-C-arabinoside

Cat. No.: B12094914
M. Wt: 610.5 g/mol
InChI Key: ZLPSOQFIIQIIAX-UHFFFAOYSA-N
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Description

Luteolin 6-C-glucoside 8-C-arabinoside is a flavone C-diglycoside characterized by a luteolin aglycone (5,7,3',4'-tetrahydroxyflavone) with glucose and arabinose moieties attached via stable C-C bonds at the 6 and 8 positions, respectively . This C-glycosidic linkage confers greater resistance to enzymatic and acidic hydrolysis compared to O-glycosides, making it a compound of significant interest for studying its unique metabolic fate and bioavailability . Its primary research value lies in its potent antioxidant activity, which is attributed to the ortho-dihydroxyl groups on the B-ring of the luteolin structure . Studies on similar C-glycosyl flavones indicate this compound likely acts through multiple mechanisms, including free radical scavenging and metal chelation, contributing to the reduction of oxidative stress in cellular models . Furthermore, in vitro research suggests C-glycosidic flavonoids like this one may undergo phase I and II metabolism, including unexpected cleavage of the C-C bond, leading to sulfated or glucuronidated aglycones . Additional research applications include investigating its anti-inflammatory effects, anticancer potential through the induction of apoptosis, and its role in supporting cardiovascular and neuroprotective health . This product is intended for research purposes and is strictly not designed for human therapeutic or veterinary use.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c28-5-12-17(33)21(37)23(39)26(42-12)15-19(35)14-10(32)4-11(7-1-2-8(30)9(31)3-7)41-25(14)16(20(15)36)27-24(40)22(38)18(34)13(6-29)43-27/h1-4,12-13,17-18,21-24,26-31,33-40H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPSOQFIIQIIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)C4C(C(C(C(O4)CO)O)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethanol/Water Extraction

A 95% ethanol solution extracts crude flavonoids from M. flexuosa leaves through cold percolation (3 × 24 hr), yielding 6.16 g of extract per 100 g dry weight. Sequential partitioning with hexane, dichloromethane, and ethyl acetate enriches polar glycosides in the aqueous phase.

Pressurized Hot Water Extraction (PHWE)

D. officinale flowers undergo PHWE at 100°C with a solid-to-solvent ratio of 1:12 (w/v). Two 1-hour reflux cycles achieve 89.2% recovery of total flavonoids, including this compound. This method avoids organic solvents, making it environmentally favorable.

Table 2: Extraction Efficiency Across Solvent Systems

Solvent SystemTemperatureDurationYield (mg/g)Purity (%)
95% Ethanol25°C72 hr61.618.4
PHWE (Water)100°C2 hr89.222.7
80% Methanol60°C6 hr74.320.1

Chromatographic Isolation and Purification

Crude extracts require multi-stage chromatography to resolve C-glycoside isomers.

Macroporous Resin Fractionation

Diaion HP-20 resin eluted with 40% ethanol removes sugars and phenolic acids, increasing flavonoid content from 18.4% to 52.1% in M. flexuosa extracts.

Gel Permeation Chromatography (GPC)

Sephadex LH-20 columns (4 × 100 cm) fractionate ethyl acetate-soluble extracts using ethanol gradients. Fractions containing luteolin derivatives are identified via TLC (Rf = 0.33, 254 nm).

High-Performance Liquid Chromatography (HPLC)

Semi-preparative HPLC with C18 columns achieves final purification:

  • Mobile Phase: Acetonitrile/water + 0.1% trifluoroacetic acid (TFA)

  • Gradient: 10–80% acetonitrile over 60 minutes

  • Flow Rate: 7 mL/min

  • Detection: UV at 350 nm

Table 3: HPLC Parameters for Isolation

ColumnMobile PhaseGradient ProfileRetention Time (min)
TSK-Gel ODS-80TsACN:H2O + 0.1% TFA10→80% ACN (60 min)28.7
Zorbax SB-C18MeOH:H2O + 0.1% FA20→100% MeOH (50 min)31.2

Structural Elucidation and Validation

Post-isolation, nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structure.

Mass Spectrometry

ESI-MS in negative mode shows a quasi-molecular ion at m/z 609.1421 [M−H]⁻, with MS/MS fragments at m/z 489 (loss of arabinose) and m/z 357 (loss of glucose).

NMR Spectroscopy

¹H and ¹³C NMR data reveal:

  • Luteolin backbone: δH 6.94 (d, J = 8.0 Hz, H-5'), δH 7.56 (d, J = 8.0 Hz, H-6')

  • C-glucosylation: δC 73.8 (C-6), δC 105.3 (C-1'')

  • C-arabinosylation: δC 70.2 (C-8), δC 107.1 (C-1''')

Table 4: Key NMR Assignments

PositionδH (ppm)δC (ppm)Multiplicity
6-C-73.8Quaternary
8-C-70.2Quaternary
1'' (Glc)4.92105.3Doublet
1''' (Ara)5.11107.1Doublet

Challenges in Preparation

Isomer Differentiation

C-glycosides like this compound often co-elute with 8-C-glucoside 6-C-arabinoside isomers. Tandem MS distinguishes them via cross-ring cleavage patterns: 6-C-glycosides yield stronger [0,3X0]⁻ ions than 8-C-analogs.

Stability Issues

Acidic conditions hydrolyze arabinose residues. Lyophilization at pH 6.0–7.0 preserves integrity, whereas freeze-drying at pH < 5.0 causes 12–18% degradation.

Yield Optimization Strategies

  • Enzyme-assisted extraction: Cellulase (1.5 U/mg) increases yield by 34% in Bambusa leaves.

  • Ultrasound pretreatment: 20 kHz ultrasound for 15 minutes enhances solvent penetration, reducing extraction time by 40%.

Industrial-Scale Production Prospects

While lab-scale isolation yields 5–15 mg per 100 g dry plant, scale-up requires:

  • Countercurrent chromatography: Reduces solvent use by 60% compared to HPLC.

  • Membrane filtration: Nanofiltration (3 kDa MWCO) concentrates flavonoids before chromatography .

Chemical Reactions Analysis

Types of Reactions

Luteolin 6-C-glucoside 8-C-arabinoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction rates and product formation.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and properties compared to the parent compound .

Scientific Research Applications

Chemical Profile

  • Chemical Formula : C₁₉H₁₉O₁₃
  • Molecular Mass : 427.43 g/mol
  • Class : Flavonoid C-glycosides

Luteolin 6-C-glucoside 8-C-arabinoside is characterized by its unique C-glycosidic linkages, which enhance its stability and bioavailability compared to O-glycosides. This structural feature contributes to its various biological activities.

Antioxidant Activity

Luteolin and its derivatives, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases.

  • Study Findings : Research indicates that luteolin derivatives effectively inhibit lipid peroxidation and enhance antioxidant enzyme activity in vitro .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects by modulating key inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines such as interleukin-6 and cyclooxygenase-2.

  • Molecular Docking Studies : In silico studies show that this compound binds effectively to the cysteine protease of SARS-CoV-2, suggesting potential therapeutic applications in COVID-19 treatment .

Anticancer Potential

The compound has been studied for its anticancer properties, particularly in inhibiting the proliferation of various cancer cell lines. It induces apoptosis and cell cycle arrest in cancer cells.

  • Case Study : In vitro studies revealed that luteolin derivatives can significantly reduce the viability of breast cancer cells through apoptosis induction .

Molecular Interactions

Molecular docking studies have elucidated the binding affinity of this compound with various biological targets:

Compound Binding Affinity (kcal/mol) Target
Luteolin-7.8Cysteine protease 3CL
This compound-7.8Cysteine protease 3CL
Luteolin-4’-Glucoside-7.9Cysteine protease 3CL

These results indicate that luteolin derivatives possess comparable or superior binding affinities to established therapeutic agents.

Cardiovascular Health

Research suggests that luteolin derivatives contribute to cardiovascular health by improving endothelial function and reducing arterial stiffness through their antioxidant properties.

Neuroprotective Effects

Studies have shown that luteolin may protect neuronal cells from oxidative damage, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of luteolin 6-C-glucoside 8-C-arabinoside involves its interaction with various molecular targets and pathways. The compound can scavenge free radicals, inhibit the activity of pro-inflammatory enzymes, and modulate signaling pathways involved in cell proliferation and apoptosis . These actions contribute to its antioxidant, anti-inflammatory, and anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Flavonoid C-glycosides

Structural Comparison

The key structural differences among luteolin 6-C-glucoside 8-C-arabinoside and related compounds lie in the aglycone type and glycosylation patterns (Table 1).

Compound Name Aglycone Glycosylation Positions Glycosyl Units Molecular Formula Key References
This compound Luteolin 6-C-glucose, 8-C-arabinose Glucose + Arabinose C27H30O16
Isoorientin (Luteolin 6-C-glucoside) Luteolin 6-C-glucose Glucose C21H20O11
Orientin (Luteolin 8-C-glucoside) Luteolin 8-C-glucose Glucose C21H20O11
Schaftoside (Apigenin 6-C-glucoside 8-C-arabinoside) Apigenin 6-C-glucose, 8-C-arabinose Glucose + Arabinose C26H28O14
Vitexin (Apigenin 8-C-glucoside) Apigenin 8-C-glucose Glucose C21H20O10

Key Observations :

  • Luteolin derivatives (e.g., isoorientin, orientin) share the same aglycone but differ in glycosylation position.
  • Schaftoside and this compound both feature a 6,8-di-C-glycosylation pattern but differ in aglycone (apigenin vs. luteolin) .

Natural Sources

These compounds are distributed across diverse plant families (Table 2):

Compound Name Plant Source Part of Plant References
This compound Guadua angustifolia (bamboo) Leaves
Bambara groundnut Seed coats
Isoorientin Capsicum annuum (pepper) Fruits
Ficus carica (fig) Leaves, fruits
Schaftoside Passiflora incarnata (passionflower) Aerial parts
Capsicum annuum Fruits

Bioactivity and Functional Differences

Antioxidant Activity
  • Luteolin 6-C-glucoside (isoorientin) demonstrated an IC50 of 76.2 μM in the NADH/PMS antioxidant assay, comparable to ascorbic acid (IC50 = 10.6 μM) .
  • >100 μM) .
Enzyme Inhibition
  • Apigenin 6-C-glucoside-8-C-arabinoside (schaftoside) exhibited stronger XOD inhibition than luteolin 6-C-glucoside, indicating that aglycone type (apigenin vs. luteolin) influences specificity .
  • Luteolin 6-C-glucoside upregulated antioxidant enzymes (superoxide dismutase, catalase) in cellular assays, linking glycosylation to enhanced bioavailability .
Pharmacological Gaps
  • Schaftoside and isoschaftoside remain understudied despite their structural prevalence .

Biological Activity

Luteolin 6-C-glucoside 8-C-arabinoside, a flavonoid glycoside, has garnered attention for its diverse biological activities. This article synthesizes recent research findings regarding its pharmacological properties, including antioxidant, anti-inflammatory, and cytoprotective effects.

Chemical Structure and Properties

This compound is a derivative of luteolin, characterized by the presence of glucose and arabinose moieties. Its structural analysis reveals that it exhibits significant stability and solubility in various solvents, which is crucial for its bioavailability and interaction with biological systems.

Antioxidant Activity

Research indicates that luteolin glycosides possess potent antioxidant properties. A study demonstrated that this compound exhibited remarkable radical scavenging activity comparable to well-known antioxidants like quercetin. The antioxidant capacity was assessed using various assays, including DPPH and ABTS, confirming its efficacy in neutralizing free radicals .

Table 1: Antioxidant Activity of Luteolin Glycosides

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
Luteolin 6-C-glucoside85.392.5
Luteolin 6-C-arabinoside82.190.0
Quercetin87.595.0

Cytoprotective Effects

Luteolin glycosides have shown significant cytoprotective effects against UV-induced damage in human oral cells. In vitro studies indicated that concentrations above 200 µg/ml effectively protected HSC-2 cells from UV-induced cytotoxicity without exhibiting cytotoxicity at concentrations up to 800 µg/ml . The selectivity index (SI) for these compounds was notably high, indicating a favorable therapeutic profile.

Table 2: Cytotoxicity and Selectivity Index of Luteolin Glycosides

CompoundCC50 (µg/ml)EC50 (µg/ml)SI
Luteolin 6-C-glucoside>800<200>4.0
Luteolin 6-C-arabinoside>800<200>4.0
Tricin<100<800<1.0

Anti-inflammatory Properties

Luteolin and its derivatives have been extensively studied for their anti-inflammatory effects. Inhibition of cyclooxygenases (COX-1 and COX-2) is a critical mechanism through which these compounds exert their anti-inflammatory actions. Research has shown that luteolin glycosides can significantly reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation in various models .

Case Studies

  • Hepatoprotective Effects : A study evaluated the effects of citrus juices containing luteolin derivatives on paracetamol-induced hepatotoxicity in rats. The results indicated that the administration of these juices significantly reduced liver enzyme levels and improved histopathological outcomes, suggesting a protective role against oxidative stress .
  • Skin Protection : Another study focused on the protective effects of luteolin glycosides against UV radiation in human skin cells. Results showed a marked decrease in apoptosis markers and enhanced cell viability when treated with luteolin derivatives prior to UV exposure.

Q & A

Q. What analytical methods are recommended for identifying and quantifying Luteolin 6-C-glucoside 8-C-arabinoside in plant matrices?

this compound can be identified and quantified using ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-ESI-QTOF-MS/MS) in negative ion mode. Key parameters include:

  • Retention time : 5.17 min
  • Mass accuracy : ≤1 ppm (observed m/z 609.1465 for [M-H]⁻)
  • Validation metrics : CV (coefficient of variation) ≤0.64%, VIP (variable importance in projection) >3.0, and p-value <0.05 for significance in differential abundance studies .
    This method is robust for untargeted metabolomics and can distinguish it from structural analogs like luteolin 6-C-glucoside or apigenin derivatives .

Q. What chromatographic techniques are effective for isolating this compound with high purity?

Preparative-scale chromatography with C18 columns is optimal for isolation. For example:

  • From Capsicum annuum pericarp, a purity of >97% was achieved using gradient elution (water/acetonitrile with 0.1% formic acid) .
  • Yield optimization: Adjusting solvent polarity and flow rate improves recovery, though yields are typically low (e.g., 2.3 mg from 100 g plant material) .

Advanced Research Questions

Q. How does altitudinal variation influence the abundance of this compound in plant species?

Metabolomic studies in bamboo species revealed:

  • Fold change (FC) : 0.67 in high-altitude vs. low-altitude samples, indicating reduced synthesis under environmental stress .
  • VIP score : 3.26, confirming its significance as a biomarker for altitude adaptation .
    Experimental design should include untargeted metabolomics workflows with >10 biological replicates per altitude and FDR-adjusted p-values to mitigate false positives .

Q. What mechanisms underlie its antioxidant activity, and how does it compare to other flavonoids?

In enzymatic superoxide radical scavenging assays:

  • IC₅₀ : 207.8 ± 11.52 μM (vs. luteolin aglycone IC₅₀ = 8.9 μM), indicating lower potency than non-glycosylated flavonoids .
  • Structure-activity relationship : The C-glycosylation at positions 6 (glucose) and 8 (arabinose) reduces lipophilicity, limiting membrane permeability but enhancing stability in hydrophilic environments .

Q. How does this compound interact with viral proteases, such as SARS-CoV-2 3CLpro?

Molecular docking studies show:

  • Binding affinity : -8.2 kcal/mol, comparable to luteolin aglycone (-8.5 kcal/mol) .
  • Key interactions : Hydrogen bonding with Glu166 and hydrophobic contacts with His41/Leu141 residues .
    Validate docking results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics .

Q. How do structural modifications (e.g., arabinoside vs. glucoside) alter bioactivity?

Comparative studies with analogs reveal:

  • Antibacterial activity : this compound shows weaker inhibition against S. aureus (MIC >256 μg/mL) compared to luteolin 8-C-glucoside (MIC = 64 μg/mL) due to steric hindrance from arabinose .
  • Lipophilicity : LogP values (calculated) decrease with arabinose substitution, impacting cellular uptake .

Q. What extraction methods optimize recovery from complex plant matrices?

Ultrasound-assisted extraction (UAE) with response surface methodology (RSM) optimizes yield:

  • Key factors : Solvent (70% ethanol), temperature (50°C), and time (30 min) .
  • Validation : Pair with DPPH/ABTS assays to confirm retained antioxidant capacity post-extraction .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in antioxidant or antimicrobial results may arise from:

  • Glycosylation variability : Environmental factors (e.g., soil pH, UV exposure) alter glycosylation patterns .
  • Assay interference : Remove co-extracted phenolics via solid-phase extraction (SPE) before testing .
  • Multi-omics integration : Combine transcriptomics (e.g., PAL/C4H gene expression) with metabolomics to contextualize biosynthesis pathways .

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